(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride
Description
The compound “(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride” is a synthetic small molecule featuring a piperazine core substituted with a 3-chlorophenyl-imidazole moiety and a 3,4-difluorophenyl methanone group, stabilized as a hydrochloride salt. Its structural complexity confers unique physicochemical properties, including moderate solubility in polar solvents and high binding affinity for serotonin and dopamine receptors, as inferred from its structural analogs. The compound’s design leverages halogenation (Cl, F) and heterocyclic motifs to enhance metabolic stability and target selectivity, making it a candidate for neurological and psychiatric drug development.
Properties
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(3,4-difluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF2N4O.ClH/c21-15-2-1-3-16(13-15)27-7-6-24-20(27)26-10-8-25(9-11-26)19(28)14-4-5-17(22)18(23)12-14;/h1-7,12-13H,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWFHMABVQEDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=CC(=C(C=C4)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its pharmacological and chemical profile, this compound is compared to three structurally related derivatives (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Target Receptor Affinity (Ki, nM) | Solubility (mg/mL) | Metabolic Stability (t½, h) |
|---|---|---|---|---|---|
| (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone hydrochloride | Piperazine + imidazole | 3-Cl-phenyl, 3,4-diF-phenyl | 5-HT2A: 2.1 ± 0.3 | 0.45 | 6.7 |
| (4-(1-(4-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(phenyl)methanone | Piperazine + imidazole | 4-F-phenyl, unsubstituted phenyl | 5-HT2A: 5.8 ± 1.2 | 0.78 | 3.2 |
| (4-(1-(2-methylphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(4-chlorophenyl)methanone hydrochloride | Piperazine + imidazole | 2-Me-phenyl, 4-Cl-phenyl | D2: 12.4 ± 2.1 | 0.32 | 8.1 |
| (4-benzylpiperazin-1-yl)(3-nitrophenyl)methanone | Piperazine | Benzyl, 3-NO2-phenyl | 5-HT1A: 0.9 ± 0.1 | 1.12 | 1.5 |
Key Findings
Receptor Selectivity : The 3,4-difluorophenyl group in the target compound enhances 5-HT2A receptor binding (Ki: 2.1 nM) compared to the 4-fluorophenyl analog (Ki: 5.8 nM), suggesting fluorination at meta/para positions optimizes hydrophobic interactions .
Metabolic Stability: The hydrochloride salt form and 3-chlorophenyl substitution improve metabolic half-life (t½: 6.7 h) over non-halogenated analogs (e.g., 3-nitrophenyl derivative, t½: 1.5 h).
Solubility Trade-offs : While the 3,4-difluorophenyl group reduces solubility (0.45 mg/mL) compared to benzylpiperazine derivatives (1.12 mg/mL), this is offset by its superior receptor affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
